1-(Piperidin-2-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of 1-(Piperidin-2-yl)ethanone derivatives often involves the use of piperidine and ethanone as starting materials. A notable example is the microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone through the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation, showcasing the efficiency of modern synthetic techniques in producing this compound and its derivatives with high yield and purity (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-2-yl)ethanone derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography reveals that the piperidine ring adopts a chair conformation, which is crucial for its chemical reactivity and interactions. Furthermore, the structure is characterized by intra- and intermolecular hydrogen bonding, contributing to its stability and physical properties (Karthik et al., 2021).
Chemical Reactions and Properties
1-(Piperidin-2-yl)ethanone and its derivatives participate in various chemical reactions, including condensation, cyclization, and Michael addition, owing to the reactive nature of the amine and carbonyl groups. These reactions are essential for the synthesis of complex heterocyclic compounds and for modifications that enhance the molecule's pharmacological properties. For example, the compound has been involved in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibit antimicrobial activity (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Scientific Research Applications
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Pharmaceutical Industry
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
- They play a significant role in the pharmaceutical industry .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .
- The outcomes also vary widely. For instance, piperidine derivatives have shown promising results in treating various conditions, from cancer to Alzheimer’s disease .
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Synthesis of Photoreactive Probes
- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoreactive probes .
- These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .
- The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
- The results of these studies have helped to better understand the functioning of GABA receptors .
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Antioxidant Action
- Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
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Anti-Cancer and Anti-Metastatic Effects
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Synthesis of Photoactive a-Mannosides and Mannosyl Peptides
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Inactivators of Human Cytochrome P450 2B6
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Synthesis of Photoaffinity Labeled Fusidic Acid Analogues
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Synthesis of Hydroxyamides as Anticonvulsants
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Antiviral and Anti-HIV Activities
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Antimalarial, Antileishmanial, and Anti-tubercular Agents
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Antihypertensive and Antimicrobial Activities
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Anticonvulsant and Anti-inflammatory Activities
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .
properties
IUPAC Name |
1-piperidin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 |
Source
|
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-2-yl)ethanone | |
CAS RN |
97073-22-8 |
Source
|
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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